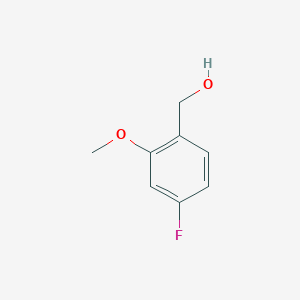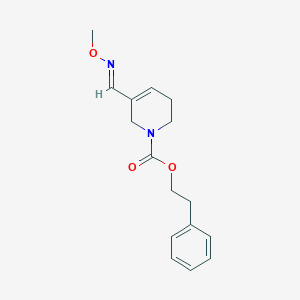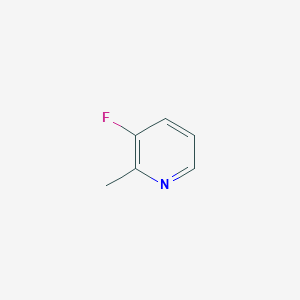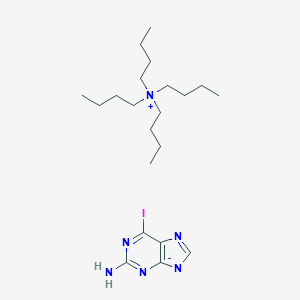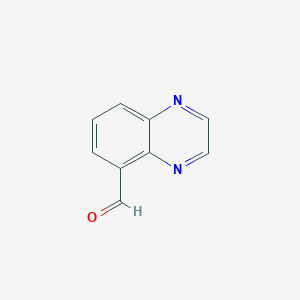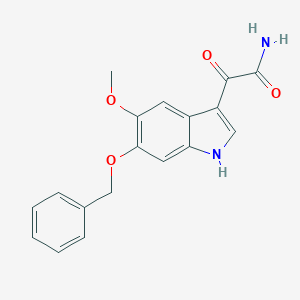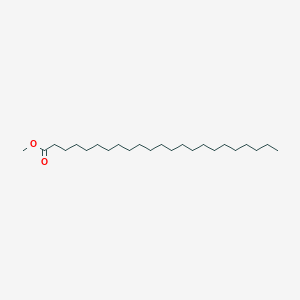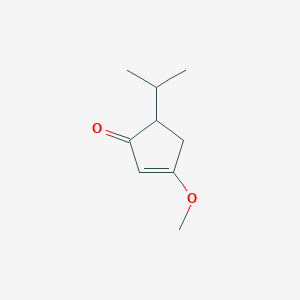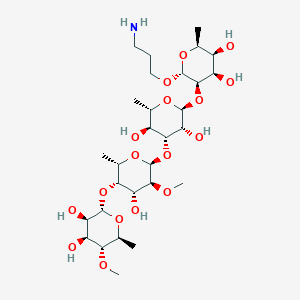
3NP-Mmrfrt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3NP-Mmrfrt is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3NP-Mmrfrt is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Studies have shown that 3NP-Mmrfrt can increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemische Und Physiologische Effekte
3NP-Mmrfrt has been shown to have a number of biochemical and physiological effects. Studies have shown that it can modulate the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity. Additionally, 3NP-Mmrfrt has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3NP-Mmrfrt for lab experiments is its high potency and specificity. This makes it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, one limitation of 3NP-Mmrfrt is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3NP-Mmrfrt. One area of research is in the development of new compounds based on its structure that may have improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3NP-Mmrfrt and its potential applications in the treatment of neurological disorders. Finally, studies are needed to investigate the potential toxicity of 3NP-Mmrfrt and its long-term effects on neuronal function.
Conclusion:
In conclusion, 3NP-Mmrfrt is a promising compound for scientific research due to its potential applications in the field of neuroscience. Its high potency and specificity make it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3NP-Mmrfrt involves a specific method that requires the use of certain chemicals and equipment. The process begins with the preparation of the starting materials, which are then combined and subjected to a series of reactions. The final product is purified through various techniques to obtain a pure compound. The synthesis method for 3NP-Mmrfrt has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
3NP-Mmrfrt has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. Studies have shown that 3NP-Mmrfrt can modulate neuronal activity and synaptic plasticity, making it a promising compound for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
148404-60-8 |
|---|---|
Produktname |
3NP-Mmrfrt |
Molekularformel |
C29H53NO17 |
Molekulargewicht |
687.7 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
DMCKJTFEHYELGM-DDOBRSFTSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCCCN)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)O)O)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Synonyme |
3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside 3NP-MMRFRT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



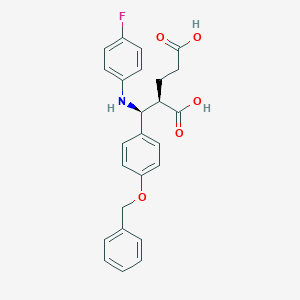
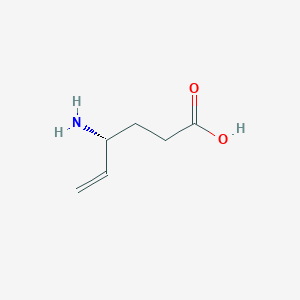
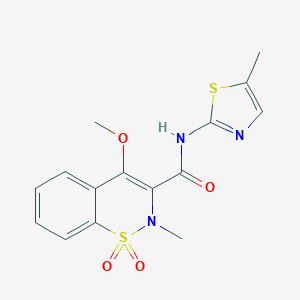
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
